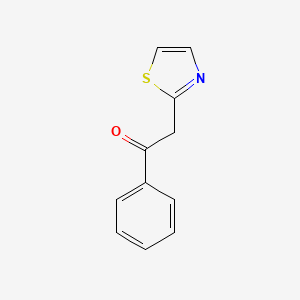

1-Phenyl-2-(thiazol-2-yl)ethanone

Description

1-Phenyl-2-(thiazol-2-yl)ethanone is a heterocyclic compound featuring a phenyl group and a thiazole ring linked via an ethanone backbone. Thiazole, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

1-phenyl-2-(1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C11H9NOS/c13-10(8-11-12-6-7-14-11)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

XKXFSDXYLHGCFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1-Phenyl-2-(thiazol-2-yl)ethanone

The synthesis of 1-Phenyl-2-(thiazol-2-yl)ethanone typically involves the reaction of thiazole derivatives with phenacyl bromides or other electrophiles. Recent studies have demonstrated highly regioselective methods for synthesizing various thiazole derivatives, including this compound, using a range of reagents and solvents to optimize yield and purity . For instance, the use of a-ketothioamides as intermediates has been highlighted as a successful strategy in synthesizing thiazole derivatives with high yields .

Anticancer Properties

One of the most significant applications of 1-Phenyl-2-(thiazol-2-yl)ethanone is its potential anticancer activity. Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) . For example, compounds derived from thiazoles have been reported to outperform standard treatments like methotrexate in terms of selectivity index and efficacy against cancer cells .

Antibacterial and Antifungal Activity

Thiazole compounds, including 1-Phenyl-2-(thiazol-2-yl)ethanone, have also been investigated for their antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various microbial strains, making them candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance their biological activity against pathogens .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiazole derivatives have revealed promising results. Compounds similar to 1-Phenyl-2-(thiazol-2-yl)ethanone have shown significant protective effects in seizure models, indicating their potential use in treating epilepsy . The SAR analysis indicates that modifications to the phenyl group can influence anticonvulsant efficacy significantly .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Siddiqui et al. (2020) | Developed thiazole-linked pyrrolidinones showing high anticonvulsant activity (ED50: 18.4 mg/kg) | Anticonvulsant |

| Zhang et al. (2018) | Synthesized phenylthiazole derivatives with anti-proliferative effects against cancer cell lines | Anticancer |

| Liu et al. (2021) | Investigated the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria | Antibacterial |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Replacements

Thiazole vs. Imidazole Derivatives

- 1-Phenyl-2-(4,5-diphenyl-2-imidazolylthio)ethanone (): Replaces the thiazole ring with an imidazole-thioether group. Demonstrated an acetylcholinesterase docking score of −8.6 kcal/mol, slightly lower than benzimidazolone derivatives (−9 kcal/mol) . The sulfur atom in the thioether may enhance lipophilicity compared to the thiazole’s conjugated system.

Thiazole vs. Oxazole Derivatives

- 1-Phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone (): Molecular weight: 263.296 vs. 203.26 for the thiazole analog.

Thiazole vs. Pyridine Derivatives

- 1-Phenyl-2-(2-pyridyl)ethanone (): Replaces thiazole with a pyridine ring. Pyridine’s basic nitrogen may improve solubility but reduce membrane permeability compared to thiazole.

Physicochemical Properties

- Key Observations :

- Thiazole derivatives generally exhibit higher logP values than pyridine analogs, favoring membrane penetration but reducing solubility.

- Triazole-containing derivatives (e.g., ) show higher molecular weights, which may limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-2-(thiazol-2-yl)ethanone, and how can reaction conditions be optimized for high yields?

- Methodological Answer : A robust synthesis involves alkylation of thiazole derivatives with halogenated ethanones. For example, refluxing 2-bromo-1-arylethanone derivatives with thiazole-containing nucleophiles in dioxane for 16 hours in the presence of anhydrous K₂CO₃ yields target compounds (e.g., 91% yield for a structurally similar analog) . Post-reaction quenching with ice-water followed by recrystallization (ethanol or methanol) ensures purity . Key parameters include maintaining anhydrous conditions and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing 1-Phenyl-2-(thiazol-2-yl)ethanone, and what diagnostic markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Aromatic protons typically appear as multiplets at δ 7.99–8.01 ppm for phenyl groups, while thiazole protons resonate at δ 7.06–7.08 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1] for analogs) confirm molecular weight, while fragmentation patterns validate functional groups .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for 1-Phenyl-2-(thiazol-2-yl)ethanone derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation can arise from conformational flexibility or solvent effects. Cross-validation via single-crystal X-ray diffraction (e.g., using SHELX for structure refinement) provides unambiguous structural confirmation . Computational chemistry tools (e.g., DFT calculations for NMR chemical shifts) can further reconcile experimental observations .

Q. What strategies are effective for refining crystal structures of 1-Phenyl-2-(thiazol-2-yl)ethanone derivatives with twinning or anisotropic displacement?

- Methodological Answer : For twinned crystals, use SHELXL’s twin refinement module with HKLF5 data format, specifying twin laws derived from orientation matrices . Anisotropic displacement parameters (ADPs) are visualized and adjusted using ORTEP for Windows, which provides graphical validation of thermal ellipsoids . High-resolution data (≤ 0.8 Å) improves ADP accuracy .

Q. How can experimental phasing pipelines be optimized for high-throughput crystallographic studies of novel 1-Phenyl-2-(thiazol-2-yl)ethanone analogs?

- Methodological Answer : Implement SHELXC/D/E pipelines for rapid and robust phasing. SHELXD’s dual-space algorithm efficiently solves structures from poor initial phases, while SHELXE improves phase extension through density modification . For challenging cases, molecular replacement using analogous structures (e.g., from CCDC databases) is recommended.

Q. What synthetic considerations are critical when designing 1-Phenyl-2-(thiazol-2-yl)ethanone analogs with electron-withdrawing or bulky substituents?

- Methodological Answer : Substituent effects on reactivity and regioselectivity require careful optimization:

- Electron-withdrawing groups : Increase electrophilicity at the ketone, accelerating nucleophilic substitution but risking over-reactivity. Use milder bases (e.g., NaHCO₃ instead of K₂CO₃) .

- Bulky substituents : Steric hindrance may reduce yields; polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions .

Key Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.